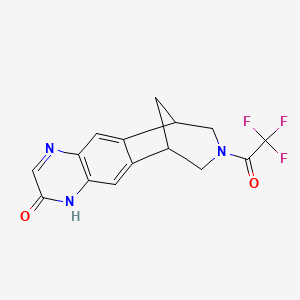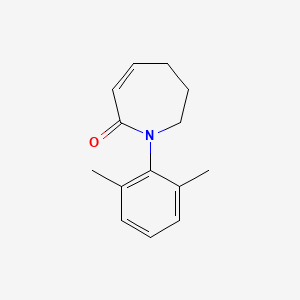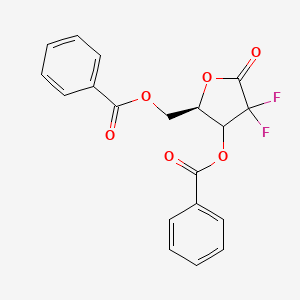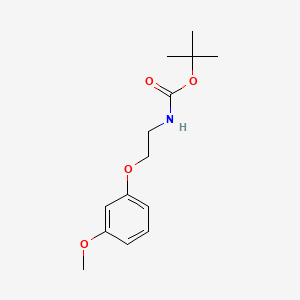
Bacchalejin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacchalejin 1 is a natural product found in Baccharis tola with data available.
Applications De Recherche Scientifique
1. Anti-inflammatory and Antinociceptive Activities
Baccharis dracunculifolia, commonly known as "alecrim do campo", has been traditionally used for its anti-inflammatory properties. A study by Dos Santos et al. (2010) revealed that the crude hydroalcoholic extract from the leaves of Baccharis dracunculifolia (BdE) showed significant anti-inflammatory and antinociceptive activities in various experimental models. The extract demonstrated the ability to diminish abdominal constrictions induced by acetic acid and glutamate, inhibit nociceptive responses in formalin-induced nociception, and produced a long-lasting anti-hypernociceptive effect in inflammatory pain models. These findings confirm the traditional use of Baccharis dracunculifolia leaves for treating inflammation and pain and suggest its potential application in the development of new pharmacological therapies (Dos Santos, Fukui, Nanayakkara, Khan, Sousa, Bastos, Andrade, da Silva Filho, & Quintão, 2010).
2. Hepatoprotective Effects
Baccharis trimera, another species from the Baccharis genus, has been traditionally used in Brazil to treat liver diseases. A study by Rabelo et al. (2018) evaluated its protective effects against ethanol-induced hepatotoxicity. The study found that Baccharis trimera displayed protective effects both in vitro and in vivo. The extract showed the capability to reduce oxidative stress markers, improve hepatic and renal function profiles, and decrease triglycerides and microsteatosis in chronic ethanol exposure models. This research supports the ethnomedicinal use of Baccharis trimera in liver protection and suggests its potential as a therapeutic agent for liver disorders (Rabelo, de Pádua Lúcio, Araujo, de Araújo, de Amorim Miranda, Carneiro, de Castro Ribeiro, de Melo Silva, & de Lima, 2018).
3. Gastroprotective Properties
Baccharis triptera, commonly used in Brazilian folk medicine, has shown potential in treating gastrointestinal disturbances. Gamberini et al. (1991) studied the water extract of Baccharis triptera, revealing its ability to reduce acid secretion and gastrointestinal hyperactivity. The extract exhibited a protective effect against gastric ulcers induced by immobilization at cold temperatures, though not against indomethacin-induced ulcers. This study implies that Baccharis triptera could be beneficial in alleviating gastrointestinal disorders by moderating acid secretion and reducing gastrointestinal hyperactivity, without the analgesic or anti-inflammatory effects typically associated with traditional NSAIDs (Gamberini, Skorupa, Souccar, & Lapa, 1991).
Propriétés
Numéro CAS |
134955-85-4 |
|---|---|
Formule moléculaire |
C43H60O6 |
Poids moléculaire |
672.947 |
Nom IUPAC |
bis[[(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl] propanedioate |
InChI |
InChI=1S/C43H60O6/c1-30-13-19-42(5)34(9-7-11-36(42)40(30,3)21-15-32-17-23-46-26-32)28-48-38(44)25-39(45)49-29-35-10-8-12-37-41(4,22-16-33-18-24-47-27-33)31(2)14-20-43(35,37)6/h9-10,17-18,23-24,26-27,30-31,36-37H,7-8,11-16,19-22,25,28-29H2,1-6H3/t30-,31-,36-,37-,40+,41+,42+,43+/m1/s1 |
Clé InChI |
FIPQABDDQPFCOV-NOUCKNKTSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2COC(=O)CC(=O)OCC4=CCCC5C4(CCC(C5(C)CCC6=COC=C6)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






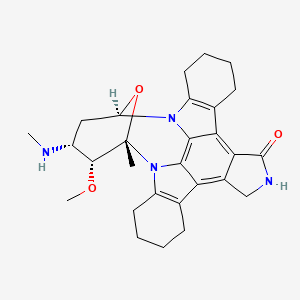

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
